Synthetic cyclic hexapeptide that binds to platelet receptor glycoprotein and inhibits platelet aggregation. Derived from venom of the Southeastern pygmy rattlesnake (Sistrurus miliarus barbouri), eptifibatide is a cyclic heptapeptide that belongs to the class of arginin-glycin-aspartat-mimetics.
Eptifibatide is a Platelet Aggregation Inhibitor. The physiologic effect of eptifibatide is by means of Decreased Platelet Aggregation.
Eptifibatide is a cyclical heptapeptide with anticoagulant activity. Eptifibatide selectively and reversibly binds to and blocks the platelet glycoprotein IIb/IIIa receptor. This prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands and leads to an inhibition of platelet aggregation and prevents thrombus development.
EPTIFIBATIDE is a Protein drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1998 and has 4 approved and 9 investigational indications.
Cyclic peptide that acts as a platelet glycoprotein IIB-IIIA antagonist, reversibly inhibiting the binding of FIBRINOGEN; VON WILLEBRAND FACTOR; and other adhesive molecules to the GPIIB-IIIA RECEPTORS of platelets. It is used in the management of UNSTABLE ANGINA and in patients undergoing coronary ANGIOPLASTY and stenting procedures.
Eptifibatide
CAS No.: 188627-80-7
Cat. No.: VC0003669
Molecular Formula: C35H49N11O9S2
Molecular Weight: 832.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 188627-80-7 |
|---|---|
| Molecular Formula | C35H49N11O9S2 |
| Molecular Weight | 832.0 g/mol |
| IUPAC Name | 2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid |
| Standard InChI | InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)/t22-,23-,24-,25-,26-/m0/s1 |
| Standard InChI Key | CZKPOZZJODAYPZ-LROMGURASA-N |
| Isomeric SMILES | C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)NC(C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |
| Canonical SMILES | C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |
| Appearance | Assay:≥95%A crystalline solid |
Introduction
Chemical Structure and Synthesis
Molecular Characteristics
Eptifibatide (C<sub>35</sub>H<sub>49</sub>N<sub>11</sub>O<sub>9</sub>S<sub>2</sub>) is a cyclic heptapeptide containing six amino acids and a mercaptopropionyl residue. The disulfide bridge between the cysteine amide and mercaptopropionyl moieties confers structural stability, essential for its binding affinity to the GP IIb/IIIa receptor . The peptide’s sequence—N<sup>6</sup>-(aminoiminomethyl)-N<sup>2</sup>-(3-mercapto-1-oxopropyl)-L-lysylglycyl-L-α-aspartyl-L-tryptophyl-L-prolyl-L-cysteinamide—optimizes interactions with the receptor’s arginine-glycine-aspartic acid (RGD) binding site .
Synthesis and Manufacturing
The production of eptifibatide adheres to current Good Manufacturing Practices (cGMP) and involves a multi-step process:
-
Microwave-Assisted Solid-Phase Synthesis: The linear precursor is synthesized using automated solid-phase techniques under microwave irradiation, enhancing yield and purity .
-
Cleavage and Deprotection: The peptide is cleaved from the resin, followed by side-chain deprotection using trifluoroacetic acid (TFA).
-
Oxidative Disulfide Bond Formation: The linear peptide undergoes oxidation in solution to form the critical disulfide bridge .
-
Purification: Flash chromatography and ion-exchange solid-phase extraction remove impurities, achieving a purity of ≥99.6% .
Table 1: Quality Attributes of cGMP-Compliant Eptifibatide Acetate
| Quality Attribute | Result | Target Specification |
|---|---|---|
| HPLC Purity | 99.6% | ≥98.5% |
| Total Impurities | 0.4% | <1.5% |
| Single Largest Impurity | 0.1% | <0.5% |
| Water Content | 6.6% | <10% |
| Acetate Content | 3.9% | <10% |
| Bacterial Endotoxins | <1.25 EU/mg | <20 EU/mg |
Mechanism of Action
Eptifibatide selectively and reversibly inhibits the GP IIb/IIIa receptor, a heterodimeric integrin (αIIbβ3) expressed on platelets. By binding to this receptor, eptifibatide prevents the interaction of fibrinogen, von Willebrand factor, and other ligands, thereby blocking platelet aggregation . The antagonism is dose-dependent, with rapid onset following intravenous administration .
Pharmacodynamic Effects
-
Onset: Platelet inhibition occurs within 15 minutes of a 180 µg/kg bolus .
-
Reversibility: Receptor occupancy decreases to <50% within 4–6 hours after infusion cessation, allowing platelet function recovery .
-
Specificity: Eptifibatide exhibits high affinity for GP IIb/IIIa (K<sub>d</sub> ~ 120 nM) with minimal cross-reactivity to other integrins .
Pharmacokinetics and Pharmacodynamics
Absorption and Distribution
Metabolism and Excretion
Eptifibatide undergoes minimal hepatic metabolism. Deamidated metabolites and polar derivatives are detected in urine, accounting for 40–50% of renal excretion . Dose adjustments are recommended in renal impairment (creatinine clearance <50 mL/min) .
Clinical Efficacy
Acute Coronary Syndromes (PURSUIT Trial)
The Platelet IIb/IIIa in Unstable angina: Receptor Suppression Using Integrilin Therapy (PURSUIT) trial randomized 10,948 patients with non-ST-segment elevation ACS to eptifibatide or placebo. Eptifibatide reduced the 30-day incidence of death or myocardial infarction (MI) from 15.7% to 14.2% (p=0.04) . Benefits were consistent across subgroups, including patients undergoing PCI .
Percutaneous Coronary Intervention (ESPRIT Trial)
In the Enhanced Suppression of the Platelet IIb/IIIa Receptor with Integrilin Therapy (ESPRIT) trial, eptifibatide (180 µg/kg bolus followed by 2.0 µg/kg/min infusion) reduced the 48-hour composite endpoint of death, MI, or urgent revascularization from 10.5% to 6.6% (p=0.0015) . Thrombotic bailout interventions decreased by 50% (p=0.029) .
Table 2: Key Outcomes in ESPRIT Trial
| Endpoint | Placebo (%) | Eptifibatide (%) | Risk Reduction (p-value) |
|---|---|---|---|
| Death/MI/Urgent Revascularization | 10.5 | 6.6 | 37% (0.0015) |
| Thrombotic Bailout | 2.1 | 1.0 | 52% (0.029) |
| Major Bleeding | 1.0 | 1.3 | Not Significant |
Regulatory Status and Therapeutic Positioning
Eptifibatide is approved by the U.S. FDA for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume